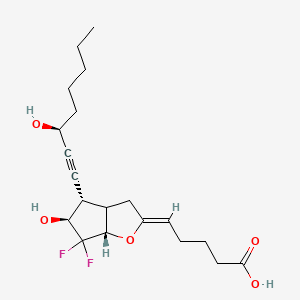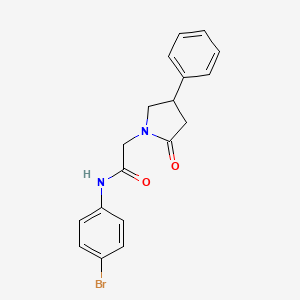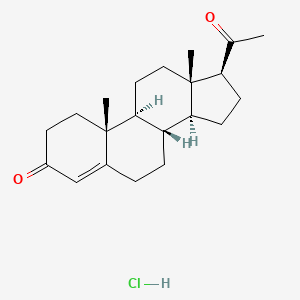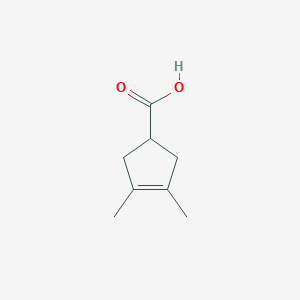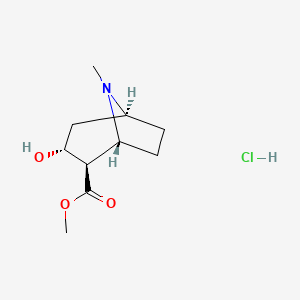
Alloecgonine Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloecgonine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . It is a derivative of ecgonine, a tropane alkaloid found in coca leaves . This compound is often used in scientific research due to its structural similarity to cocaine and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alloecgonine Methyl Ester Hydrochloride can be synthesized through the esterification of alloecgonine with methanol in the presence of hydrochloric acid . The reaction typically involves the use of trimethylchlorosilane as a catalyst, which facilitates the esterification process under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alloecgonine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Acid-catalyzed hydrolysis of the ester group to form alloecgonine and methanol.
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid as catalysts.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Major Products Formed
Hydrolysis: Alloecgonine and methanol.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Alloecgonine Methyl Ester Hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of other tropane alkaloids.
Biology: Studying the metabolism of cocaine and its derivatives.
Medicine: Investigating potential therapeutic applications and toxicology studies.
Industry: Used in the production of reference materials and standards for analytical testing.
Wirkmechanismus
The mechanism of action of Alloecgonine Methyl Ester Hydrochloride involves its interaction with the central nervous system. It acts as a local anesthetic by inhibiting the excitation of nerve endings and blocking conduction in peripheral nerves . This is achieved through the inhibition of sodium channels, preventing the propagation of action potentials .
Vergleich Mit ähnlichen Verbindungen
Alloecgonine Methyl Ester Hydrochloride is structurally similar to other tropane alkaloids such as:
Ecgonine Methyl Ester: A metabolite of cocaine with similar pharmacological properties.
Benzoylecgonine: Another metabolite of cocaine, commonly used as a marker in drug testing.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which influences its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H18ClNO3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
methyl (1R,2R,3R,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8+,9+;/m0./s1 |
InChI-Schlüssel |
RLLMNWXOZDXKCQ-WWTDWBKBSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)O)C(=O)OC.Cl |
Kanonische SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


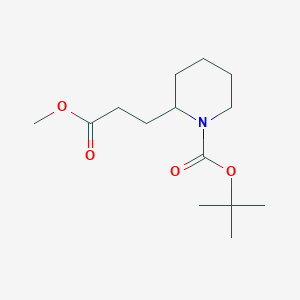
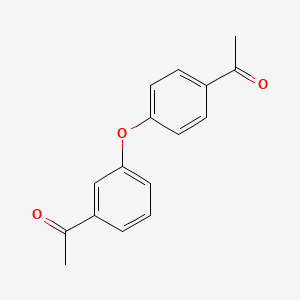

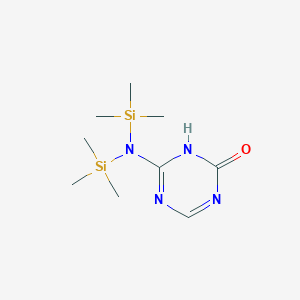
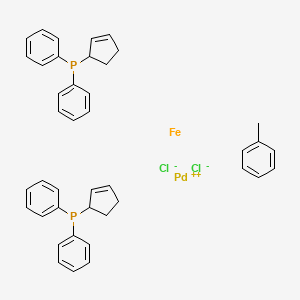
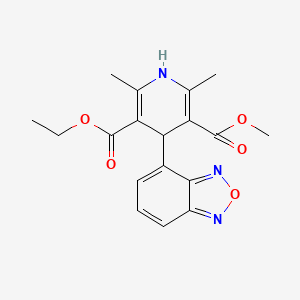
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
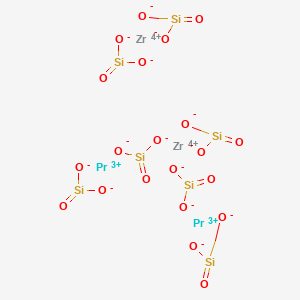
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
